molecular formula C6H10Cl2 B7822015 Cyclohexane, 1,2-dichloro-, trans-

Cyclohexane, 1,2-dichloro-, trans-

Cat. No. B7822015
M. Wt: 153.05 g/mol
InChI Key: GZEZIBFVJYNETN-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane, 1,2-dichloro-, trans- is a useful research compound. Its molecular formula is C6H10Cl2 and its molecular weight is 153.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexane, 1,2-dichloro-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, 1,2-dichloro-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plasticizer Identification and Analysis

  • Plasticizer Identification : Trans-1,2-dichlorocyclohexane derivatives, specifically diisononyl cyclohexane-1,2-dicarboxylate (DINCH), are used as new generation plasticizers. Their identification and analysis are performed using methods like GC/MS and ESI/MS (Dziwiński, Poźniak & Lach, 2017).

Chemical Synthesis and Reactions

  • Kinetic Resolution : The compound is involved in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides (Shinisha & Sunoj, 2009).
  • Conformational Analysis : NMR spectroscopy is used to study the conformational equilibrium of trans-1,2-disubstituted cyclohexane, aiding in understanding molecular structures (Kutateladze & Hornback, 2001).
  • Oxidation Catalysis : The compound is used in recyclable oxidation processes, like the oxidation of cyclohexene with hydrogen peroxide, providing a practical route to trans-1,2-cyclohexanediol (Yu et al., 2014).

Spectroscopy and Molecular Studies

  • Infrared and Raman Spectra Analysis : The compound's spectra are analyzed for understanding molecular conformation and interactions, aiding in the study of non-aromatic ring compounds (Buys, Altona & Havinga, 2010).

Chemical Complex Formation

  • Ligand in Catalysis : Trans-1,2-cyclohexanediol is used as a ligand in Cu-catalyzed cross-coupling reactions, facilitating the synthesis of various sulfides (Kabir et al., 2010).
  • Transition Metal and Actinide Detoxification : It's used as a template in the synthesis of ligands for transition metal and actinide detoxification, showing potential in in vivo applications (Bailly et al., 2004).

Other Applications

  • Synthesis of Bimetallic Ferromagnets : The compound is used in the assembly of cyanide-bridged two-dimensional ferromagnets, demonstrating unique magnetic properties (Coronado et al., 2006).
  • Olefins Oxidation : It plays a role in the selective oxidation of cyclohexene, leading to the production of important industrial intermediates (Cao et al., 2018).

properties

IUPAC Name

(1S,2S)-1,2-dichlorocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEZIBFVJYNETN-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, 1,2-dichloro-, trans-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexane, 1,2-dichloro-, trans-
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Cyclohexane, 1,2-dichloro-, trans-
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Cyclohexane, 1,2-dichloro-, trans-
Reactant of Route 4
Cyclohexane, 1,2-dichloro-, trans-
Reactant of Route 5
Cyclohexane, 1,2-dichloro-, trans-
Reactant of Route 6
Cyclohexane, 1,2-dichloro-, trans-

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